molecular formula C14H13N3O2 B8613723 2-Azido-6,7-diethylnaphthalene-1,4-dione CAS No. 58138-45-7

2-Azido-6,7-diethylnaphthalene-1,4-dione

Cat. No.: B8613723
CAS No.: 58138-45-7
M. Wt: 255.27 g/mol
InChI Key: STEBWUOPCFEACF-UHFFFAOYSA-N
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Description

2-Azido-6,7-diethylnaphthalene-1,4-dione is a naphthalene-derived compound featuring a 1,4-dione core with azido (-N₃) and diethyl (-C₂H₅) substituents at positions 2, 6, and 7, respectively. The azido group may enable "click chemistry" for bioconjugation, while the diethyl substituents could enhance lipophilicity, influencing solubility and membrane permeability .

Properties

CAS No.

58138-45-7

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-azido-6,7-diethylnaphthalene-1,4-dione

InChI

InChI=1S/C14H13N3O2/c1-3-8-5-10-11(6-9(8)4-2)14(19)12(16-17-15)7-13(10)18/h5-7H,3-4H2,1-2H3

InChI Key

STEBWUOPCFEACF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1CC)C(=O)C(=CC2=O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidin-2,4-dione Derivatives ()

Imidazolidin-2,4-diones (e.g., IM-3, IM-7) share the 2,4-dione motif but differ in core structure (imidazolidine vs. naphthalene). Key comparisons:

Property IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) 2-Azido-6,7-diethylnaphthalene-1,4-dione (Hypothetical)
Core Structure 5-membered imidazolidine ring Naphthalene ring
Substituents Phenyl, 4-ethylphenyl Azido (position 2), diethyl (positions 6,7)
Synthesis Strecker synthesis + phenyl isocyanate reaction Likely requires azide introduction via diazotization or nucleophilic substitution
Bioactivity CNS modulation (IM-3) Potential photoreactivity/click chemistry applications
Lipophilicity Moderate (aryl groups) Higher (diethyl groups)

Pyrrolo(1,2-a)pyrazine-1,4-diones ()

Pyrrolopyrazine-diones (e.g., PPDH, PPDHMP) exhibit a bicyclic 1,4-dione system with demonstrated antibacterial and antitumor activity .

Property PPDHMP (C11H18N2O2) This compound
Core Structure Pyrrolo[1,2-a]pyrazine Naphthalene
Substituents 2-methylpropyl Azido, diethyl
Bioactivity Antibacterial (P. aeruginosa, E. coli) Unknown (azido may confer cytotoxicity or conjugation utility)
Synthesis Microbial extraction (e.g., Bacillus tequilensis) Likely synthetic (no evidence of natural occurrence)
Solubility Moderate (polar functional groups) Likely low (nonpolar diethyl groups)

Key Insight : The naphthalene system’s planar structure may improve interactions with biological targets (e.g., DNA intercalation) compared to pyrrolopyrazine derivatives, though solubility could be a limitation.

Naphthalene Sulfonate Derivatives ()

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) shares the naphthalene backbone but differs in substituents and applications .

Property Dipotassium 7-hydroxynaphthalene-1,3-disulphonate This compound
Substituents Hydroxy, disulphonate (-SO₃⁻) Azido, diethyl
Solubility High (ionic sulfonate groups) Low (nonpolar substituents)
Applications Industrial (dye intermediate, surfactant) Potential biomedical (e.g., photoaffinity labeling)
Reactivity Stable, water-soluble Reactive (azido group prone to cycloaddition)

Key Insight : The target compound’s azido group offers reactivity for targeted modifications, contrasting with the sulfonate’s inertness and industrial utility.

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